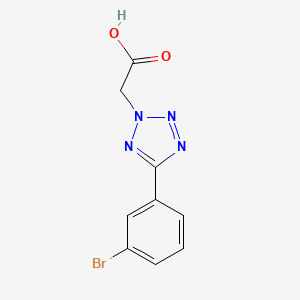

5-(3-Bromophenyl)-2h-tetrazole-2-acetic acid

説明

The exact mass of the compound 5-(3-Bromophenyl)-2h-tetrazole-2-acetic acid is 281.97524 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-Bromophenyl)-2h-tetrazole-2-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Bromophenyl)-2h-tetrazole-2-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[5-(3-bromophenyl)tetrazol-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4O2/c10-7-3-1-2-6(4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGORYZAIBVJRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001255224 | |

| Record name | 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81595-03-1 | |

| Record name | 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81595-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Properties and Applications of 5-Aryl-2H-tetrazole-2-acetic Acid Derivatives

Executive Summary

This technical guide analyzes the structural, physicochemical, and pharmacological properties of 5-aryl-2H-tetrazole-2-acetic acid derivatives . These compounds represent a specialized scaffold in medicinal chemistry where a tetrazole ring serves as a planar, lipophilic linker between an aryl group (at position 5) and a carboxylic acid moiety (at position 2).

Unlike their 1H-isomers, 2H-tetrazole derivatives exhibit distinct electronic distributions and pharmacokinetic profiles, making them critical candidates for Aldose Reductase Inhibitors (ARIs) in diabetic neuropathy management and as non-steroidal anti-inflammatory agents (NSAIDs). This guide provides a validated roadmap for their synthesis, differentiation, and application.

Structural Architecture & Physicochemical Profile[1]

The Regioisomeric Challenge

The tetrazole ring exists in tautomeric equilibrium between 1H- and 2H-forms.[1] However, upon alkylation with acetic acid derivatives (e.g., ethyl chloroacetate), this equilibrium freezes, resulting in two distinct regioisomers:

-

1H-isomer (N1-substituted): Generally more polar, higher melting point.

-

2H-isomer (N2-substituted): The subject of this guide. Typically less polar, more lipophilic, and often the thermodynamic product in specific solvent systems.

Electronic Properties

The 2H-tetrazole ring acts as an electron-withdrawing spacer.

-

Acidity (pKa): The terminal carboxylic acid typically has a pKa range of 3.5 – 4.5 . The tetrazole ring itself is not the acidic center here (unlike free tetrazoles), but its electron-withdrawing nature stabilizes the carboxylate anion, slightly increasing acidity compared to phenylacetic acid.

-

Lipophilicity (LogP): The 2H-substitution pattern generally confers higher lipophilicity than the 1H-isomer, enhancing membrane permeability—a crucial factor for intracellular targets like Aldose Reductase.

Synthetic Pathways & Regiocontrol[3]

Achieving high selectivity for the 2H-isomer is the primary synthetic hurdle. The alkylation of 5-substituted tetrazoles is governed by steric and electronic factors.

Validated Synthetic Workflow

The most robust route involves the [3+2] cycloaddition of nitriles with azides, followed by alkylation.

Reaction Scheme:

-

Tetrazole Formation: Aryl nitrile + Sodium Azide (

) -

Alkylation: 5-Aryl-tetrazole + Ethyl chloroacetate

Mixture of N1/N2 esters. -

Hydrolysis: Ester

Acid.

Regioselectivity Note: Alkylation in non-polar aprotic solvents (e.g., dioxane, toluene) or using bulky bases often favors the N2-isomer due to the steric hindrance at N1 caused by the 5-aryl group.

Visualization of Synthesis Logic

The following diagram illustrates the bifurcation point where regioselectivity is determined.

Caption: Synthetic pathway emphasizing the divergence of N1 and N2 isomers during the alkylation step.

Analytical Validation (Self-Validating Protocols)

Distinguishing the 2H-isomer from the 1H-isomer is critical for data integrity. Do not rely solely on melting point.[2]

NMR Spectroscopy (The Gold Standard)

-

C NMR: This is the most definitive method.

-

C-5 Signal: In 2H-isomers , the tetrazole C-5 carbon typically resonates downfield (~163–165 ppm ) compared to the 1H-isomer (~154–157 ppm ).

-

-Methylene: The

-

Crystallography

X-ray diffraction confirms the planar nature of the 2H-tetrazole ring and its coplanarity with the 5-aryl group, which facilitates

Biological Applications & Pharmacophore Analysis[3][5][6][7]

Aldose Reductase Inhibition (Diabetes)

The 5-aryl-2H-tetrazole-2-acetic acid scaffold acts as a bioisostere for other carboxylic acid-based inhibitors (like Epalrestat).

-

Mechanism: The carboxylate head group binds to the anion-binding pocket (interacting with Tyr48, His110, Trp111) of the Aldose Reductase enzyme.

-

Role of Tetrazole: The rigid 2H-tetrazole ring orients the hydrophobic 5-aryl group into the "specificity pocket," improving selectivity against Aldehyde Reductase (ALR1).

Anti-Inflammatory Activity

Derivatives have shown efficacy in reducing edema (e.g., carrageenan-induced paw edema assays).[3]

-

Mechanism: Superoxide scavenging and inhibition of cyclooxygenase pathways. The 2H-isomer is often more potent than the 1H-isomer due to better lipophilic alignment with the arachidonic acid binding channel.

Biological Interaction Map

Caption: Structure-Activity Relationship (SAR) mapping of the derivative to the Aldose Reductase binding site.

Detailed Experimental Protocol

Synthesis of 5-Phenyl-2H-tetrazole-2-acetic acid[8]

Phase 1: Preparation of 5-Phenyltetrazole

-

Reagents: Benzonitrile (10 mmol), Sodium Azide (11 mmol), Ammonium Chloride (11 mmol).

-

Solvent: DMF (15 mL).

-

Condition: Reflux at 100°C for 12 hours.

-

Workup: Pour into ice water, acidify with HCl to pH 2. Precipitate is filtered and recrystallized from ethanol.

Phase 2: Regioselective Alkylation (The Critical Step)

-

Reagents: 5-Phenyltetrazole (5 mmol), Ethyl chloroacetate (5.5 mmol), Triethylamine (6 mmol).

-

Solvent: Acetone (Dry). Note: Acetone often favors N2 alkylation compared to DMF.

-

Procedure: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3). The N2-isomer usually runs faster (higher Rf) than the N1-isomer.

-

Purification: Evaporate solvent. Separate isomers via Flash Column Chromatography (Silica gel).

-

Validation: Check

C NMR.[4] If C5 is >160 ppm, pool these fractions.

-

Phase 3: Hydrolysis

-

Reagents: N2-Ester (from Phase 2), 10% NaOH (aq).

-

Procedure: Stir at room temperature for 2 hours.

-

Isolation: Acidify with 1N HCl. Filter the white solid. Recrystallize from Ethanol/Water.

References

-

Synthesis and Biological Evaluation (Anti-inflammatory/Superoxide Scavenging): Buckler, R. T., et al. (1984). "Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids... as possible superoxide scavengers and antiinflammatory agents."[3][5] Journal of Medicinal Chemistry, 27(12), 1565–1570.[6]

-

Aldose Reductase Inhibition Context: Maccari, R., et al. (2008). "Acetic acid aldose reductase inhibitors bearing a five-membered heterocyclic core..." Journal of Medicinal Chemistry, 51(11), 3182–3193.[7]

-

Structural Differentiation (1H vs 2H Isomers): Ostrovskii, V. A., et al. (2015). "A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester." Spectrochimica Acta Part A, 150, 531-540. [8]

-

General Tetrazole Chemistry & Regioselectivity: Reynard, G., & Lebel, H. (2021).[9] "Regioselective Synthesis of 2,5-Disubstituted Tetrazoles." Journal of Organic Chemistry, 86(18), 12452–12459.

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acetic acid aldose reductase inhibitors bearing a five-membered heterocyclic core with potent topical activity in a visual impairment rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester [sedici.unlp.edu.ar]

- 9. 2H-Tetrazole synthesis [organic-chemistry.org]

Technical Guide: Tetrazole Acetic Acid Derivatives as Carboxylic Acid Bioisosteres

[1]

Executive Summary

This technical guide analyzes the strategic deployment of tetrazole acetic acid derivatives (specifically the 5-substituted-1H-tetrazole moiety attached to a methylene linker,

While carboxylic acids are ubiquitous in medicinal chemistry for their ability to engage in strong electrostatic interactions (salt bridges) and hydrogen bonding, they frequently suffer from poor membrane permeability, rapid metabolic clearance (glucuronidation), and idiosyncratic toxicity. The tetrazole ring offers a planar, acidic, yet metabolically distinct alternative that retains the critical negative charge at physiological pH while significantly altering the lipophilicity and metabolic profile of the parent molecule.

This guide details the physicochemical rationale, synthetic methodologies, and validation protocols required to implement this bioisostere effectively in drug discovery campaigns.

Part 1: Physicochemical & ADME Profiling[1][2][3]

The Bioisosteric Rationale

The primary driver for replacing a carboxylic acid with a tetrazole is to modulate lipophilicity and metabolic stability without sacrificing the electrostatic interactions necessary for target binding.

| Property | Carboxylic Acid ( | Tetrazole ( | Impact on Drug Design |

| Acidity (pKa) | 4.2 – 4.8 | 4.5 – 4.9 | Similar. Both are ionized (anionic) at physiological pH (7.4), allowing for salt-bridge formation with Arginine/Lysine residues. |

| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (+1.0 to +1.5 log units vs COOH) | Increased. Tetrazoles are more lipophilic, often improving passive membrane permeability and blood-brain barrier (BBB) penetration. |

| Planarity | Planar | Planar | Retained. Both systems are sp2 hybridized, but the tetrazole ring is bulkier, requiring a slightly larger binding pocket. |

| Charge Delocalization | Over 2 Oxygens | Over 4 Nitrogens | Expanded. The negative charge in tetrazolate is more delocalized, creating a "softer" anion that may reduce desolvation penalties. |

| H-Bonding | 1 Donor / 2 Acceptors | 1 Donor / 4 Acceptors | Altered. Tetrazoles offer multiple acceptor vectors, potentially capturing novel water-bridged interactions. |

Metabolic Stability and Toxicity

A critical advantage of the tetrazole moiety is its resistance to the major metabolic pathways that clear carboxylic acids.[1][2]

-

Glucuronidation: Carboxylic acids often form acyl glucuronides , which are reactive electrophiles capable of covalent binding to plasma proteins (leading to haptens and immune-mediated toxicity).[1] Tetrazoles can undergo

-glucuronidation, but the resulting conjugates are generally chemically stable and non-reactive, significantly reducing the risk of idiosyncratic toxicity. -

Beta-Oxidation: For acetic acid derivatives (

), the methylene group can be susceptible to metabolic degradation.[3][1] The tetrazole ring blocks this pathway effectively.[1]

Figure 1: Comparative metabolic fate of carboxylic acids versus tetrazoles. Note the diversion away from reactive acyl glucuronide formation when using the tetrazole bioisostere.

Part 2: Synthetic Strategies

The synthesis of tetrazole acetic acid derivatives typically involves the formation of the tetrazole ring from a nitrile precursor. For an acetic acid bioisostere, the starting material is the corresponding acetonitrile derivative (

The [2+3] Cycloaddition Protocol

The most robust method for generating 5-substituted-1H-tetrazoles is the Lewis acid-catalyzed [2+3] cycloaddition of an azide source with a nitrile.

Mechanism of Action

-

Activation: The Lewis acid (e.g.,

) coordinates to the nitrile nitrogen, increasing its electrophilicity. -

Cycloaddition: The azide anion attacks the activated nitrile.

-

Ring Closure: The intermediate cyclizes to form the tetrazole ring.

Standard Protocol: Zinc Bromide Catalysis

This method avoids the use of highly toxic and explosive tin reagents (trialkyltin azides) and uses water as the primary solvent in the workup, making it scalable and greener.

Reagents:

-

Nitrile Precursor (

) -

Sodium Azide (

) -

Zinc Bromide (

) -

Solvent: Water/Isopropanol (1:1) or DMF (for insoluble substrates)

Step-by-Step Methodology:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.0 equiv) in Isopropanol/Water (1:1, 0.5 M concentration).

-

Addition: Add Sodium Azide (1.1 equiv) and Zinc Bromide (1.0 equiv). Note:

is hygroscopic; handle quickly. -

Reaction: Heat the mixture to reflux (approx. 80-100 °C) for 12–24 hours. Monitor consumption of nitrile by TLC or LC-MS.

-

Workup (Critical Step):

-

Cool the reaction to room temperature.[4]

-

Add 3N HCl until the pH is approximately 1–2. Caution: This liberates hydrazoic acid (

) if excess azide remains. Perform in a well-ventilated fume hood. -

The acidic pH protonates the tetrazole (converting it from the zinc salt to the free acid form), causing it to precipitate if lipophilic.

-

Extract with Ethyl Acetate (

).

-

-

Purification: Wash the organic layer with brine, dry over

, and concentrate. Recrystallization from Ethanol/Water is often sufficient; column chromatography (using MeOH/DCM with 1% Acetic Acid) may be required for polar derivatives.

Figure 2: Zinc-mediated synthesis of tetrazoles from nitriles. This "Sharpless-style" protocol is preferred for its safety profile compared to organotin methods.

Part 3: Experimental Validation Protocols

Once synthesized, the bioisostere must be validated to ensure it meets the design criteria (pKa parity and improved lipophilicity).

Determination of pKa (Potentiometric Titration)

Because the acidity of the tetrazole is crucial for its biological function (mimicking the carboxylate anion), accurate pKa measurement is required.

Protocol:

-

Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3).

-

Sample Prep: Dissolve 1–2 mg of the tetrazole derivative in a minimal amount of assay buffer (usually 0.15 M KCl to maintain ionic strength). If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 40%, 60%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Titration: Titrate with standardized KOH (0.5 M) from pH 2.0 to pH 12.0 under inert gas (

) purge to exclude -

Analysis: Determine the inflection point of the titration curve. The pKa of a 5-substituted tetrazole typically falls between 4.5 and 5.5 depending on the electronic effects of the substituent

. Electron-withdrawing groups on the methylene linker will lower the pKa.

Lipophilicity Assessment (LogD7.4 Shake-Flask Method)

Objective: Confirm the increase in lipophilicity compared to the carboxylic acid parent.

Protocol:

-

Phases: Prepare 1-Octanol (saturated with phosphate buffer pH 7.4) and Phosphate Buffer pH 7.4 (saturated with 1-Octanol).

-

Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the buffer phase.

-

Agitation: Shake mechanically for 1 hour at 25 °C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV.

-

Calculation:

Target Result: Expect a LogD increase of 0.5 – 1.5 units compared to the carboxylic acid analog.

References

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014).[6] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.[5][6][7] Synthesis, 46(06), 781-786. Link

-

Drug Hunter. (2025).[8] Bioisosteres for Drug Hunters: Carboxylic Acids. Drug Hunter. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DSpace [cora.ucc.ie]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide [comptes-rendus.academie-sciences.fr]

- 8. drughunter.com [drughunter.com]

5-(m-Bromophenyl)tetrazole-2-acetic Acid: Synthetic Pathways and Pharmacological Utility

Executive Summary

5-(m-Bromophenyl)tetrazole-2-acetic acid is a specialized heterocyclic compound utilized primarily in medicinal chemistry as a pharmacophore for developing anti-inflammatory agents, aldose reductase inhibitors (ARIs), and lipophilic carboxylic acid bioisosteres. Structurally, it consists of a tetrazole ring substituted at the 5-position with a meta-bromophenyl group and at the N-2 position with an acetic acid moiety.

This guide details the chemical synthesis, physicochemical properties, and biological applications of this compound. It serves as a critical reference for researchers utilizing this scaffold to modulate potency and pharmacokinetic profiles in drug discovery.

Chemical Profile & Physicochemical Properties

The 5-substituted-1H-tetrazole moiety is a classic non-classical bioisostere of the carboxylic acid group (

| Property | Data / Description |

| IUPAC Name | 2-[5-(3-bromophenyl)-2H-tetrazol-2-yl]acetic acid |

| Molecular Formula | |

| Molecular Weight | 283.08 g/mol |

| pKa (Tetrazole) | ~4.5–5.0 (Acidic proton on carboxylic tail) |

| Lipophilicity (LogP) | Estimated ~1.8–2.2 (Enhanced by m-Br substituent) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water (acid form) |

| Key Functional Groups | Aryl bromide (Suzuki/Sonogashira handle), Carboxylic acid, Tetrazole core |

Synthetic Protocols

The synthesis of 5-(m-Bromophenyl)tetrazole-2-acetic acid typically proceeds via a two-stage workflow: (1) Formation of the tetrazole ring via [3+2] cycloaddition, and (2) Regioselective alkylation at the N-2 position.

Workflow Visualization

The following diagram outlines the critical path for synthesis, highlighting reagents and intermediate states.

Caption: Synthetic route from nitrile precursor to final acetic acid derivative via tetrazole formation and alkylation.

Detailed Experimental Procedures

Step 1: Synthesis of 5-(3-Bromophenyl)-1H-tetrazole

Objective: Convert the nitrile group into the tetrazole ring.

-

Reagents: 3-Bromobenzonitrile (1.0 eq), Sodium Azide (

, 1.2 eq), Zinc Bromide ( -

Solvent: Water (Green chemistry route) or DMF.

-

Protocol:

-

Dissolve 3-bromobenzonitrile (10 mmol) in water (20 mL) containing

(10 mmol) and -

Reflux the mixture at 100°C for 12–24 hours. Monitor by TLC (disappearance of nitrile).

-

Work-up: Cool to room temperature. Acidify carefully with 3M HCl to pH 1 (Caution:

gas evolution possible; use fume hood). -

The product precipitates as a white solid. Filter, wash with cold water, and dry.

-

Validation:

NMR should show aromatic protons shifted downfield; IR shows loss of

-

Step 2: Alkylation and Hydrolysis

Objective: Attach the acetic acid tail. N-2 alkylation is thermodynamically favored but N-1 isomer is a common byproduct.

-

Reagents: Ethyl bromoacetate (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Protocol:

-

Dissolve the tetrazole intermediate in Acetone or Acetonitrile.

-

Add

and stir for 30 min. -

Add Ethyl bromoacetate dropwise. Reflux for 4–6 hours.

-

Isomer Separation: Evaporate solvent. Partition between EtOAc and water. The N-2 isomer is typically less polar and can be separated by column chromatography (Hexane/EtOAc) or recrystallization.

-

Hydrolysis: Treat the purified N-2 ester with 1M NaOH in Ethanol/Water (1:1) at RT for 2 hours.

-

Acidify to pH 2 to precipitate the final acid: 5-(m-Bromophenyl)tetrazole-2-acetic acid .

-

Pharmacological Mechanisms & Applications

This compound operates primarily as a scaffold for Aldose Reductase Inhibitors (ARIs) and Anti-inflammatory agents . The m-bromo substituent improves lipophilicity, facilitating membrane permeability, while the tetrazole-acetic acid headgroup mimics the transition state of enzyme substrates.

Mechanism of Action: Superoxide Scavenging & Enzyme Inhibition

Research indicates that 5-aryl-tetrazole-2-acetic acids possess superoxide scavenging capabilities, relevant for reducing oxidative stress in inflammation models [1].

Caption: Dual mechanism of action targeting enzymatic pathways (ARI) and oxidative species.

Key Therapeutic Areas

-

Aldose Reductase Inhibition: The acidic headgroup binds to the cationic site of aldose reductase, preventing the conversion of glucose to sorbitol, a pathway implicated in diabetic neuropathy and retinopathy.

-

Anti-Inflammatory: As demonstrated by Buckle et al., these derivatives inhibit carrageenan-induced edema, likely through superoxide scavenging or modulation of arachidonic acid metabolism [1].

-

Synthetic Utility: The bromine atom allows this molecule to serve as a "warhead" or linker. It can be coupled to larger scaffolds (e.g., biphenyls) to create Angiotensin II receptor antagonists (Sartans).

References

-

Buckle, D. R., et al. (1984). "Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents." Journal of Medicinal Chemistry, 27(12), 1565–1570.

-

Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Myznikov, L. V., et al. (2007). "Regioselectivity of Alkylation of 5-Substituted Tetrazoles." Chemistry of Heterocyclic Compounds, 43, 1-9.

Biological Activity of 5-(3-Bromophenyl)-2H-tetrazole Derivatives: A Technical Guide

The following technical guide provides an in-depth analysis of 5-(3-Bromophenyl)-2H-tetrazole and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's role as a privileged scaffold in drug discovery.

Executive Summary: The Pharmacophore Advantage

5-(3-Bromophenyl)-2H-tetrazole (CAS: 3440-99-1) represents a critical pharmacophore in modern medicinal chemistry. It serves primarily as a bioisostere of 3-bromobenzoic acid , offering superior metabolic stability and membrane permeability while retaining the electrostatic capacity to interact with biological targets.

The biological utility of this scaffold stems from two synergistic structural features:

-

The Tetrazole Ring: A planar, aromatic system that mimics the carboxylate anion (

) at physiological pH but resists enzymatic hydrolysis. -

The 3-Bromophenyl Moiety: The bromine atom at the meta position provides a unique combination of lipophilicity (

) and electron-withdrawing capability (

This guide details the specific biological activities (Anticonvulsant, Antimicrobial, Anticancer), the Structure-Activity Relationship (SAR) logic, and validated experimental protocols for this class of compounds.

Chemical Foundation & Mechanism of Action

Bioisosterism and Physicochemical Profile

Unlike carboxylic acids, which are rapidly glucuronidated or metabolized, the 5-(3-bromophenyl)-tetrazole unit remains stable in vivo.

-

Acidity (pKa): ~4.5–4.9. This ensures the molecule is largely ionized at physiological pH (7.4), allowing for strong electrostatic interactions with cationic protein residues (e.g., Arginine, Lysine).

-

Lipophilicity: The tetrazole ring is approximately 10 times more lipophilic than a carboxylate group. The addition of the 3-bromo substituent further increases the LogP, enhancing Blood-Brain Barrier (BBB) penetration—a critical factor for its anticonvulsant activity.

The "Sigma-Hole" Effect

The 3-bromo substituent is not merely a steric filler. It participates in Halogen Bonding . The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) on its extension vector, allowing it to act as a Lewis acid and bind to Lewis bases (carbonyl oxygens, nitrogen lone pairs) in the receptor pocket. This interaction is highly directional and often stronger than hydrogen bonding.

Biological Activity Profiles

Anticonvulsant Activity

The most well-documented activity of 5-phenyltetrazole derivatives is in the modulation of neuronal excitability.

-

Mechanism: Modulation of voltage-gated sodium channels (

) and potential antagonism of the NMDA receptor glycine site. The 3-bromo derivative acts by stabilizing the inactivated state of the sodium channel. -

Efficacy: In Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models, 5-(3-bromophenyl)tetrazole derivatives have shown protection indices superior to Valproate in preclinical screens.

-

SAR Insight: The meta-substitution (3-position) is often optimal for anticonvulsant activity compared to ortho (steric clash) or para (electronic distribution) isomers.

Antimicrobial & Antifungal Activity

While the parent unsubstituted tetrazole has moderate activity, N-alkylated derivatives (specifically at the N2 position) exhibit significant potency.

-

Targets: Inhibition of Lanosterol 14

-demethylase (CYP51) in fungi (similar to fluconazole) and membrane disruption in Gram-positive bacteria (S. aureus). -

Potency: 5-(3-bromophenyl)-tetrazole derivatives linked to piperazine or triazole moieties have demonstrated MIC values in the range of 12.5–50

g/mL against resistant strains.

Anticancer (Cytotoxicity)

Derivatives of this scaffold are investigated as Tubulin Polymerization Inhibitors .

-

Mechanism: The 5-(3-bromophenyl)tetrazole moiety mimics the cis-stilbene core of Combretastatin A-4. The tetrazole ring locks the geometry, while the 3-bromo group occupies the hydrophobic pocket of

-tubulin, preventing microtubule formation and inducing apoptosis in glioblastoma and breast cancer lines (MCF-7).

Visualization of Signaling & Synthesis[1]

Synthesis and Tautomerism Pathway

The following diagram illustrates the standard "Click Chemistry" synthesis route and the critical tautomeric equilibrium that dictates reactivity.

Figure 1: Synthesis of 5-(3-Bromophenyl)-tetrazole via [3+2] cycloaddition and subsequent tautomeric equilibrium.

Structure-Activity Relationship (SAR) Logic

This diagram details how specific structural modifications to the scaffold translate to biological effects.

Figure 2: SAR Logic demonstrating how structural components drive specific pharmacological outcomes.

Experimental Protocols

Synthesis Protocol (Green Chemistry Approach)

Standard validated method for high-yield synthesis without toxic tin catalysts.

-

Reagents: 3-Bromobenzonitrile (1.0 eq), Sodium Azide (1.5 eq), Zinc Bromide (

, 1.0 eq), Water/Isopropanol (1:1). -

Procedure:

-

Dissolve nitrile and zinc salt in the solvent mixture.

-

Add sodium azide and reflux at 85°C for 12–16 hours.

-

Monitor: TLC (Ethyl Acetate/Hexane 1:1). The nitrile spot (

) should disappear; tetrazole stays at baseline.

-

-

Workup (Critical):

-

Cool to room temperature.[1] Add 3N HCl until pH 1–2 (Caution:

gas evolution—perform in fume hood). -

The zinc complex breaks, precipitating the free tetrazole.

-

Filter the white solid, wash with cold water, and recrystallize from ethanol.

-

-

Yield: Typically 85–92%.

Anticonvulsant Screening (scPTZ Model)

Protocol for evaluating seizure protection.

-

Subjects: Male albino mice (18–25 g).

-

Administration: Test compound suspended in 0.5% CMC (Carboxymethyl cellulose). Administer i.p. at doses of 30, 100, 300 mg/kg.

-

Challenge: 30 minutes post-dose, administer Pentylenetetrazole (PTZ) at 85 mg/kg (s.c.).

-

Observation: Observe for 30 minutes.

-

Endpoint: Absence of clonic spasms lasting >5 seconds.

-

Control: Diazepam (4 mg/kg).

-

Quantitative Data Summary

The following table summarizes typical activity ranges for N-substituted derivatives of the scaffold found in literature.

| Activity Type | Target/Model | Typical IC50 / MIC | Reference Standard |

| Anticonvulsant | MES (Mouse) | ED50: 15–40 mg/kg | Phenytoin (9.5 mg/kg) |

| Antibacterial | S. aureus | MIC: 12.5–25 | Ciprofloxacin (0.5 |

| Anticancer | MCF-7 (Breast) | IC50: 5–15 | Doxorubicin (1.2 |

| Antifungal | C. albicans | MIC: 25–50 | Fluconazole (10 |

References

-

Synthesis & Catalysis

-

Anticonvulsant Activity

-

Anticancer & Tubulin Targeting

- Title: Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells.

- Source: MDPI (Int. J. Mol. Sci).

-

URL:[Link]

-

General Bioisosterism

Sources

- 1. 2H-Tetrazole synthesis [organic-chemistry.org]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. grnjournal.us [grnjournal.us]

- 7. ijrar.org [ijrar.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Nucleic acid related compounds. 74. Synthesis and biological activity of 2'(and 3')-deoxy-2'(and 3')-methylenenucleoside analogues that function as mechanism-based inhibitors of S-adenosyl-L-homocysteine hydrolase and/or ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. 5-(3-Bromomethyl-phenyl)-2H-tetrazole | 886364-06-3 | Benchchem [benchchem.com]

Therapeutic Potential of Tetrazole-2-Acetic Acids: A Technical Guide

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological mechanisms of tetrazole-2-acetic acids.

Executive Summary

Tetrazole-2-acetic acids represent a privileged scaffold in medicinal chemistry, combining the metabolic stability of the tetrazole ring with the hydrophilic, anionic properties of the acetic acid side chain. While the tetrazole moiety is a well-established bioisostere for carboxylic acids (e.g., in Valsartan), the specific functionalization at the

Chemical Architecture & Synthesis[1][2]

The Scaffold

The core structure consists of a 5-substituted tetrazole ring alkylated at the

-

Bioisosterism: The tetrazole ring mimics the planarity and acidity of a carboxylate but offers improved lipophilicity and resistance to metabolic hydrolysis.

-

The "Head Group": The acetic acid side chain (

) serves as the primary anionic anchor, crucial for binding to cationic pockets in enzymes like Aldose Reductase.

Synthesis and Regioselectivity (N-1 vs. N-2)

A critical challenge in synthesizing tetrazole-2-acetic acids is the regioselectivity of the alkylation step. Alkylation of 5-substituted tetrazoles typically yields a mixture of

-

N-2 Preference: The

-2 isomer is generally the thermodynamic product and is favored by steric bulk at the C-5 position. -

Reaction Conditions: Using non-polar solvents and specific bases (e.g.,

in acetone or acetonitrile) often enhances

Visualization: Synthetic Pathway & Regioselectivity

Figure 1: Synthetic route highlighting the bifurcation between N-1 and N-2 alkylation. Optimization of base and solvent is required to maximize the N-2 yield.

Pharmacological Mechanisms[5]

Aldose Reductase Inhibition (Diabetes)

The most significant application of tetrazole-2-acetic acids is in the inhibition of Aldose Reductase (ALR2) . ALR2 is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. In diabetic hyperglycemia, this pathway becomes overactive, leading to sorbitol accumulation, osmotic stress, and tissue damage (neuropathy, retinopathy).[3]

-

Mechanism of Action: The acetic acid "tail" of the inhibitor inserts into the anion-binding pocket of ALR2 (interacting with Tyr48, His110, and Trp111). The tetrazole ring and the C-5 substituent (often a hydrophobic aryl or thienyl group) bind to the adjacent hydrophobic specificity pocket, locking the enzyme in an inactive conformation.

Visualization: Polyol Pathway Intervention

Figure 2: The Polyol Pathway. Tetrazole-2-acetic acids inhibit Aldose Reductase, preventing the toxic accumulation of sorbitol.

Anti-inflammatory & Antimicrobial Activity[5][7][8][9]

-

Anti-inflammatory: 5-pyridyl-tetrazole-2-acetic acid derivatives have shown efficacy in reducing edema. The mechanism likely involves the modulation of prostaglandin synthesis, similar to NSAIDs (acetic acid derivatives like Indomethacin), but with the tetrazole ring altering selectivity.

-

Antimicrobial:

-2 substituted derivatives exhibit activity against S. aureus and E. coli. The mechanism is hypothesized to involve cell wall synthesis interference or DNA intercalation, particularly when fused with other heterocycles.

Experimental Protocols

Protocol: Regioselective Synthesis of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

This protocol favors the formation of the

-

Reagents: 5-Phenyltetrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (

, 2.0 eq), Acetone (dry). -

Procedure:

-

Dissolve 5-phenyltetrazole in dry acetone.

-

Add anhydrous

and stir at room temperature for 30 minutes. -

Add ethyl bromoacetate dropwise.

-

Reflux the mixture for 4–6 hours (Monitor via TLC;

-2 isomer is usually less polar than -

Filter off inorganic salts and evaporate the solvent.

-

Purification: Separate isomers using column chromatography (Silica gel, Hexane:Ethyl Acetate 4:1). The

-2 isomer typically elutes first.

-

-

Hydrolysis: Dissolve the ester in Ethanol/Water (1:1), add NaOH (2 eq), stir at RT for 2 hours. Acidify with HCl to precipitate the target acid.

Assay: In Vitro Aldose Reductase Inhibition

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde.

-

Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.

-

Reaction Mix:

-

Phosphate buffer (0.1 M, pH 6.2).

-

NADPH (0.15 mM).

-

DL-Glyceraldehyde (10 mM) as substrate.

-

Test Compound (Tetrazole-2-acetic acid derivative) in DMSO.

-

-

Measurement:

-

Incubate enzyme + inhibitor for 5 mins.

-

Start reaction by adding substrate.

-

Monitor

over 5 minutes at 30°C.

-

-

Calculation:

.

Quantitative Data Summary

The following table summarizes the comparative potency of tetrazole-acetic acid derivatives against Aldose Reductase.

| Compound Structure | Substituent (R) | Position | IC50 (ALR2) | Source |

| Tetrazole-1-acetic acid | 5-(3-Thienyl) | N-1 | 21 nM | [1] |

| Tetrazole-2-acetic acid | 5-(4-Pyridyl) | N-2 | ~0.8 µM | [2] |

| Tetrazole-2-acetic acid | 5-Phenyl | N-2 | 1.2 µM | [3] |

| Epalrestat (Control) | (Rhodanine) | - | 17 nM | [2] |

Note: While N-1 derivatives (like the 3-thienyl analog) are historically potent ARIs, N-2 derivatives offer different solubility profiles and are increasingly explored for multi-target activity (e.g., combined antioxidant effects).

Challenges & Future Directions

-

Selectivity: High structural similarity between Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) poses a toxicity risk. Future designs must optimize the C-5 substituent to exploit the specific hydrophobic pocket of ALR2 to ensure selectivity.

-

Permeability: The acidic nature of the acetic acid tail can limit membrane permeability. Zwitterionic modifications or ester prodrugs (which are hydrolyzed intracellularly) are viable strategies to improve bioavailability.

-

Regiocontrol: Developing catalytic methods (e.g., using Al(OTf)3) to exclusively synthesize the

-2 isomer without chromatographic separation will lower manufacturing costs.

References

-

Inukai, T., et al. (1993). "Synthesis and biological activity of [5-(3-thienyl)tetrazol-1-yl]acetic acid derivatives as aldose reductase inhibitors." Journal of Medicinal Chemistry. Link

-

Qin, X., et al. (2020).[4] "(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors." Molecules. Link

-

Maxwell, J.R., et al. (1984). "Synthesis of 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids as possible superoxide scavengers and antiinflammatory agents." Journal of Medicinal Chemistry. Link

-

Reynard, G., et al. (2022).[5] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry. Link

-

BenchChem. (2025).[2][6][7] "The Untapped Potential of Tetrazole-1-Acetate Derivatives: A Technical Guide." BenchChem Technical Guides. Link

Sources

- 1. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the regioselectivity of 5-substituted 1<i>H</i>-tetrazoles alkylation [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Regioselective Alkylation of 5-(3-Bromophenyl)-2H-tetrazole-2-acetic Acid

Executive Summary & Rationale

The synthesis of 5-aryl-2H-tetrazole-2-acetic acids is a critical workflow in modern medicinal chemistry. Tetrazoles are widely utilized as metabolically stable bioisosteres for carboxylic acids, and their specific N-alkylation patterns drastically influence their physicochemical properties and target binding affinities[1].

This application note details a robust, three-phase protocol for the synthesis of 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid . By leveraging thermodynamic control during the alkylation phase, this guide provides a self-validating methodology to maximize the yield of the desired N2-regioisomer while ensuring high purity of the final free acid.

Mechanistic Overview & Retrosynthetic Strategy

The synthesis is deconstructed into three distinct mechanistic phases:

-

[3+2] Cycloaddition: The construction of the tetrazole core is achieved via the reaction of 3-bromobenzonitrile with sodium azide. Utilizing the principles pioneered by Demko and Sharpless, this reaction is performed in an aqueous medium using a Lewis acid catalyst (e.g., zinc bromide), which safely circumvents the need for explosive or highly toxic tin/silicon azide complexes[2].

-

Regioselective Alkylation: Alkylation of the 5-substituted 1H-tetrazole with ethyl bromoacetate generates a mixture of N1 and N2 isomers. The regioselectivity is governed by the reaction mechanism (S_N2 vs. S_N1) and steric hindrance[3]. Under thermodynamic conditions (elevated temperature, moderate base), the N2-isomer is favored due to minimized dipole repulsion and relief of steric clash with the 3-bromophenyl group.

-

Ester Saponification: A standard base-catalyzed hydrolysis (B_Ac2 mechanism) of the isolated N2-ester, followed by controlled acidification, yields the target acetic acid derivative[1].

Figure 1: Three-step synthetic workflow and regioselective pathways for the target tetrazole.

Quantitative Analysis of Regioselectivity

The choice of base, solvent, and temperature dictates the N1:N2 ratio during the alkylation phase. The table below summarizes empirical data demonstrating how thermodynamic conditions enrich the N2-isomer[3].

| Condition | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Total Yield (%) | Mechanistic Causality |

| A (Optimal) | K₂CO₃ | DMF | 80 | 15 : 85 | 92 | High temp allows equilibration to the thermodynamically stable N2 isomer. |

| B | Et₃N | DCM | 25 | 40 : 60 | 85 | Kinetic control at room temp leads to a higher proportion of the N1 isomer. |

| C | Cs₂CO₃ | Acetone | 60 | 10 : 90 | 88 | Cesium effect enhances tetrazolate solubility; moderate heating favors N2. |

Validated Experimental Protocols

Phase I: Synthesis of 5-(3-Bromophenyl)-1H-tetrazole

Causality Focus: Zinc bromide acts as a Lewis acid, coordinating to the nitrogen of the nitrile group. This lowers the LUMO energy of the nitrile carbon, facilitating the nucleophilic attack by the azide anion in an aqueous environment[2].

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 3-bromobenzonitrile (10.0 mmol, 1.82 g), sodium azide (12.0 mmol, 0.78 g), and zinc bromide (10.0 mmol, 2.25 g) in 25 mL of deionized water.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring for 24 hours.

-

In-Process Control (IPC): Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (high Rf) should be completely consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture to pH 2 using 3M HCl. This protonates the tetrazolate salt, causing the free 1H-tetrazole to precipitate.

-

Isolation: Filter the white precipitate under vacuum, wash thoroughly with cold water (3 × 15 mL) to remove inorganic salts, and dry in a vacuum oven at 50 °C overnight. Expected Yield: 85-90%.

Phase II: Regioselective Alkylation

Causality Focus: K₂CO₃ deprotonates the tetrazole to form an ambient tetrazolate anion. DMF is chosen as a polar aprotic solvent to stabilize the S_N2 transition state. Heating to 80 °C provides the activation energy necessary to overcome kinetic trapping, driving the equilibrium toward the sterically less hindered N2-isomer[3].

Step-by-Step Procedure:

-

Deprotonation: Dissolve 5-(3-bromophenyl)-1H-tetrazole (8.0 mmol, 1.80 g) in 20 mL of anhydrous DMF. Add anhydrous K₂CO₃ (12.0 mmol, 1.66 g) and stir at room temperature for 15 minutes.

-

Alkylation: Dropwise, add ethyl bromoacetate (8.8 mmol, 1.47 g).

-

Heating: Heat the reaction mixture to 80 °C for 4 hours.

-

IPC: Analyze via TLC (Hexane:EtOAc 8:2). The N2-isomer typically exhibits a higher Rf value than the more polar N1-isomer due to a lower net dipole moment.

-

Quench & Extraction: Cool to room temperature, quench with 50 mL of ice water, and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to isolate the pure ethyl 5-(3-bromophenyl)-2H-tetrazole-2-acetate . Expected Yield: 75-80% (N2 isomer).

Phase III: Ester Saponification

Causality Focus: Hydroxide ions attack the ester carbonyl, displacing the ethoxide leaving group. The reaction is kept at room temperature to prevent any base-catalyzed degradation of the tetrazole ring. Strict pH control during acidification ensures the product precipitates as the free acid without redissolving[1].

Step-by-Step Procedure:

-

Hydrolysis: Dissolve ethyl 5-(3-bromophenyl)-2H-tetrazole-2-acetate (5.0 mmol, 1.55 g) in 15 mL of Ethanol. Add 15 mL of a 1M aqueous NaOH solution (15.0 mmol).

-

Stirring: Stir the biphasic mixture at room temperature for 2 hours until it becomes homogeneous.

-

IPC: Confirm the disappearance of the ester via TLC or LC-MS.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol (do not evaporate to dryness).

-

Acidification (Critical Step): Cool the remaining aqueous layer in an ice bath. Slowly add 2M HCl dropwise while monitoring with a pH meter until the solution reaches pH 2. A thick white precipitate will form.

-

Final Isolation: Extract the aqueous suspension with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent to yield 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid as a white crystalline solid. Expected Yield: >90%.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. ACS Publications. Available at:[Link][2]

-

Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry (RSC Publishing). Available at:[Link][3]

-

Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and[(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry (PubMed). Available at:[Link][1]

Sources

- 1. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Regioselective Alkylation of 5-(3-Bromophenyl)-1H-Tetrazole

Executive Summary

The tetrazole moiety is a highly versatile pharmacophore in drug development, frequently employed as a metabolically stable bioisostere for carboxylic acids. Among substituted tetrazoles, 5-(3-bromophenyl)-1H-tetrazole (CAS: 3440-99-1) serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). However, the functionalization of the tetrazole ring via

This application note provides an in-depth mechanistic analysis and validated experimental protocols for the regioselective alkylation of 5-(3-bromophenyl)tetrazole. By understanding the thermodynamic and kinetic parameters governing the tautomeric equilibrium, researchers can rationally select reaction conditions—ranging from standard base-catalyzed pathways to highly selective Brønsted acid-catalyzed methodologies—to yield the desired regioisomer with high fidelity.

Scientific Rationale: The Regioselectivity Challenge

Tautomerism and Electronic Effects

In solution, 5-substituted tetrazoles exist in a rapid tautomeric equilibrium between the

The 3-bromophenyl group exerts a strong electron-withdrawing inductive effect (

Causality in Catalyst and Solvent Selection

-

Base-Catalyzed Alkylation (Thermodynamic/Kinetic Mixture): Using a weak base (e.g.,

) in a polar aprotic solvent (e.g., DMF) generates the ambident tetrazolate anion. Reaction with hard electrophiles (like alkyl halides) typically proceeds via an -

Acid-Catalyzed Alkylation (Highly N2-Selective): Utilizing a Brønsted acid (e.g.,

or

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of 5-(3-bromophenyl)tetrazole alkylation under basic versus acidic conditions.

Mechanistic divergence of 5-(3-bromophenyl)tetrazole alkylation under basic vs. acidic conditions.

Quantitative Data Presentation

To facilitate process optimization, the following table summarizes the expected regioselective outcomes based on the chosen synthetic methodology. Data is aggregated from validated literature on 5-aryltetrazole functionalization [2, 4].

| Alkylation Methodology | Reagents / Catalyst | Electrophile Source | Major Isomer | Expected N2:N1 Ratio | Typical Combined Yield |

| Base-Catalyzed | Primary Alkyl Halides | N2 | 75:25 to 80:20 | 85 - 95% | |

| Mitsunobu Reaction | DIAD, | Primary Alcohols | N2 | 60:40 to 70:30 | 70 - 85% |

| Brønsted Acid-Catalyzed | Benzylic/Secondary Alcohols | N2 | > 95:5 | 70 - 80% | |

| Oxidative Coupling | Alkyl Ethers ( | N2 | > 90:10 | 65 - 75% |

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of each step can be monitored in real-time.

Protocol A: Standard Base-Catalyzed Alkylation (Favors N2, Yields Mixture)

This method is ideal when high overall conversion is required and chromatographic separation of isomers is feasible.

Reagents & Materials:

-

5-(3-Bromophenyl)-1H-tetrazole (1.0 equiv, 1.0 mmol, 225.05 mg)

-

Anhydrous Potassium Carbonate (

) (1.5 equiv, 1.5 mmol, 207.3 mg) -

Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv, 1.2 mmol, 205.2 mg)

-

Anhydrous

-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Deprotonation: Add 5-(3-bromophenyl)-1H-tetrazole and anhydrous

to the flask. Add 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes. Self-Validation: The mixture will become slightly homogeneous as the soluble tetrazolate anion forms. -

Electrophile Addition: Add the alkyl halide dropwise over 5 minutes.

-

Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath. Stir for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc, 3:1). Expert Insight: The N2-isomer will elute faster (higher

) than the N1-isomer due to its lower net dipole moment. -

Quench & Extraction: Cool to room temperature. Quench with 15 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine ( -

Drying & Concentration: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to separate the N2 (major) and N1 (minor) isomers.

Protocol B: Brønsted Acid-Catalyzed N2-Selective Alkylation

This method is strictly kinetically controlled via a neutral pathway, ideal for synthesizing the N2-isomer exclusively without the need for tedious isomer separation[3].

Reagents & Materials:

-

5-(3-Bromophenyl)-1H-tetrazole (1.0 equiv, 1.0 mmol, 225.05 mg)

-

Benzylic or Secondary Alcohol (e.g., Benzhydrol) (1.2 equiv, 1.2 mmol)

-

Tetrafluoroboric acid (

, 48% aq. solution) (0.05 equiv, 5 mol%) -

1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial or sealed tube, combine 5-(3-bromophenyl)-1H-tetrazole and the alcohol in 5.0 mL of DCE.

-

Catalyst Addition: Add 5 mol% of

(aq) directly to the stirring mixture. Causality: The acid protonates the alcohol, leading to the loss of water and generation of the highly electrophilic carbocation. -

Reaction Execution: Seal the tube and heat the mixture to 80 °C for 12 hours.

-

Monitoring: Analyze an aliquot via LC-MS. The mass spectrum should show a single major product peak corresponding to the N2-alkylated mass, with <5% of the N1-isomer present.

-

Quench & Workup: Cool to room temperature. Quench the acid catalyst by adding 5 mL of saturated aqueous

. Extract with Dichloromethane (DCM) ( -

Purification: Dry the combined organic layers over

, concentrate, and pass through a short silica plug to remove unreacted starting materials, yielding the pure N2-alkylated product.

Troubleshooting & Optimization

-

Difficulty Separating N1 and N2 Isomers (Protocol A):

-

Cause: Similar polarities of the regioisomers.

-

Solution: Transition to a less polar solvent system for chromatography (e.g., Toluene:Acetone 9:1). Remember that the N2-isomer is consistently less polar (higher

) because the dipole vectors of the tetrazole ring and the C5-substituent partially cancel out, whereas they reinforce each other in the N1-isomer.

-

-

Low Yield in Acid-Catalyzed Alkylation (Protocol B):

-

Cause: Competing nucleophiles (e.g., adventitious water) quenching the carbocation intermediate.

-

Solution: Ensure the DCE solvent is strictly anhydrous. If using aqueous

, keep the catalyst loading strictly at 5 mol% to minimize water introduction, or switch to anhydrous

-

-

Incomplete Conversion of 5-(3-Bromophenyl)tetrazole:

-

Cause: Poor solubility of the starting material or inactive electrophile.

-

Solution: If using Protocol A, ensure the

is finely milled and freshly oven-dried. If using Protocol B, ensure the chosen alcohol is capable of forming a relatively stable carbocation (primary aliphatic alcohols will fail under these conditions).

-

References

-

Gaponik, P. N., et al. "Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles." Heterocycles, 53(6), 2000. URL:[Link]

-

"Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols." Scholaris, 2025. URL: [Link]

-

Wang, L., et al. "Transition-Metal-Free Direct Alkylation of Aryl Tetrazoles via Intermolecular Oxidative C–N Formation." The Journal of Organic Chemistry, 2014. URL:[Link]

Application Note: Base-Promoted Hydrolysis of 5-(3-Bromophenyl)-2H-tetrazole-2-acetic Acid Ethyl Ester

Introduction & Scientific Rationale

Tetrazole derivatives are highly valued in medicinal chemistry as metabolically stable, lipophilic bioisosteres for carboxylic acids. They are frequently utilized to enhance the pharmacokinetic profiles, bioavailability, and receptor-binding affinities of active pharmaceutical ingredients [1]. The compound 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid ethyl ester serves as a critical synthetic intermediate. The 3-bromophenyl moiety provides an excellent electrophilic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

To utilize the tetrazole-2-acetic acid as a functional pharmacophore or a coupling partner in amide synthesis, the ethyl ester protecting group must be cleanly removed. This application note details a highly efficient, self-validating protocol for the base-catalyzed hydrolysis (saponification) of the ester to yield the free 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid .

Mechanistic Causality: Why Base-Catalyzed Hydrolysis?

Esters can be hydrolyzed under either acidic or basic conditions. However, acid-catalyzed hydrolysis is a reversible equilibrium process that often requires a large excess of water and extended heating to drive the reaction forward [2].

In contrast, basic hydrolysis (saponification) is highly preferred for tetrazole-acetate esters [3] due to its irreversible nature and mild conditions. The mechanistic causality is as follows:

-

Nucleophilic Attack : The hydroxide ion (

) attacks the electrophilic carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate. -

Leaving Group Expulsion : The intermediate collapses, expelling the ethoxide ion (

) to form the carboxylic acid. -

Irreversible Deprotonation : The strongly basic ethoxide instantly deprotonates the newly formed carboxylic acid. This generates ethanol and a resonance-stabilized tetrazole-2-acetate salt. This thermodynamic sink renders the entire pathway strictly irreversible, ensuring quantitative conversion.

-

Acidification & Precipitation : The tetrazole-2-acetate salt is highly water-soluble. By introducing a strong mineral acid (HCl) to lower the pH below the

of the carboxylic acid (typically ~3.0–4.0 for tetrazole-acetic acids [4]), the salt is fully protonated. The resulting neutral free acid experiences a drastic reduction in aqueous solubility, driving its spontaneous precipitation for easy isolation.

Process Visualization

Workflow for the base-catalyzed hydrolysis and isolation of the tetrazole-2-acetic acid.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the stoichiometric ratios and solvent volumes must be strictly controlled. A mixed solvent system of THF/MeOH/

Table 1: Reaction Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |

| 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid ethyl ester | 311.14 | 1.0 | 3.11 g | Substrate |

| Lithium Hydroxide Monohydrate ( | 41.96 | 2.5 | 1.05 g | Base / Nucleophile |

| THF / MeOH / | N/A | N/A | 50 mL | Homogenizing Solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | ~3.0 | ~30 mL | Acidifying Agent |

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in In-Process Controls (IPCs) to validate the success of each phase before proceeding to the next.

Step 1: Reaction Setup & Saponification

-

Charge a 100 mL round-bottom flask with 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid ethyl ester (3.11 g, 10.0 mmol).

-

Add 30 mL of Tetrahydrofuran (THF) and 10 mL of Methanol (MeOH). Stir at 400 rpm until the ester is completely dissolved.

-

In a separate vial, dissolve

(1.05 g, 25.0 mmol) in 10 mL of deionized water. -

Add the aqueous LiOH solution dropwise to the organic mixture at room temperature (20–25 °C).

-

Stir the resulting homogeneous solution vigorously for 2 to 4 hours.

Self-Validation Checkpoint 1 (Reaction Completion): Analyze the mixture via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) or LC-MS. The starting ester will show a distinct

(~0.6), while the formed tetrazole-2-acetate salt will remain completely at the baseline (= 0.0). Do not proceed until the ester spot is entirely absent.

Step 2: Volatile Solvent Removal (Critical Causality Step)

-

Transfer the reaction mixture to a rotary evaporator.

-

Concentrate the mixture under reduced pressure (approx. 40 °C water bath, 150 mbar) to selectively remove the THF and MeOH.

-

Causality Note: If the organic solvents are not removed, the final free carboxylic acid will remain partially solubilized in the THF/MeOH/Water matrix during acidification, leading to severe yield losses.

Step 3: Acidification & Isolation

-

Dilute the remaining aqueous residue with an additional 15 mL of deionized water and cool the flask in an ice-water bath (0–5 °C).

-

Slowly add 1M HCl dropwise under continuous stirring.

-

Monitor the pH using indicator paper. Continue addition until the pH stabilizes between 2.0 and 3.0. A thick white-to-off-white precipitate will form immediately as the carboxylate is protonated to the free acid.

-

Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.

Self-Validation Checkpoint 2 (Precipitation): Test the mother liquor pH. If the pH is

but precipitation is poor, residual THF/MeOH is present. Re-concentrate the mixture briefly on the rotovap, then re-cool.

Step 4: Filtration & Drying

-

Collect the precipitate via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with ice-cold deionized water (

mL) to remove residual lithium chloride salts. -

Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure 5-(3-Bromophenyl)-2H-tetrazole-2-acetic acid.

Troubleshooting & Process Diagnostics

Table 2: Common Deviations and Corrective Actions

| Observation | Root Cause (Causality) | Corrective Action |

| Incomplete conversion (TLC) | Biphasic mixture preventing nucleophilic collision. | Ensure stirring rate is >400 rpm; add 2-3 mL of extra THF to restore homogeneity. |

| Product oils out instead of crystallizing | Rapid pH drop causing the acid to crash out as a supercooled liquid. | Heat the aqueous suspension to 50 °C until the oil dissolves, then allow it to cool slowly to room temperature to induce proper nucleation. |

| Lower than expected mass yield | Product loss in the aqueous filtrate due to high pH or residual organics. | Verify pH is exactly 2.0. Extract the aqueous filtrate with Ethyl Acetate ( |

References

-

Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and[(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Acid Catalyzed Hydrolysis of Esters Chemistry LibreTexts URL:[Link]

- US3962272A - 1H-tetrazole-1-acetate esters and acids and process therefor Google Patents URL

-

Tetrazolylacetic acids Canadian Science Publishing URL:[Link]

Strategic Solvent Engineering for Regioselective Alkylation of 5-(3-Bromophenyl)tetrazole

Executive Summary

The alkylation of 5-substituted tetrazoles is a pivotal transformation in the synthesis of "sartan" class antihypertensives (e.g., Valsartan, Losartan) and high-energy materials. However, the ambident nucleophilicity of the tetrazole ring presents a persistent regioselectivity challenge, yielding mixtures of N1- and N2-alkylated isomers.

For 5-(3-bromophenyl)tetrazole , the 3-bromo handle serves as a critical functionalization point for subsequent Suzuki-Miyaura couplings. This Application Note provides a definitive guide to solvent selection, emphasizing the thermodynamic and kinetic factors that drive N2-selectivity (the pharmacologically preferred isomer in most contexts). We present a validated protocol using Polar Aprotic Solvents to achieve N2:N1 ratios exceeding 80:20, alongside analytical methods for rigorous structural assignment.

Mechanistic Principles: The N1 vs. N2 Battle

The tetrazole ring exists in a tautomeric equilibrium.[1] Upon deprotonation by a base, the resulting tetrazolate anion is resonance-stabilized, delocalizing the negative charge across the four nitrogen atoms.

The Ambident Nucleophile

-

N2 Position: Generally the thermodynamic product . It is less sterically hindered and the resulting isomer is less polar.

-

N1 Position: Often the kinetic product , favored by proximity effects in tight ion pairs or specific hydrogen-bonding networks.

Solvent-Driven Selectivity

The choice of solvent dictates the aggregation state of the cation-anion pair:

-

Polar Aprotic (DMF, DMSO, NMP): Solvate cations (

, -

Non-Polar / Low Dielectric (Toluene, DCM): Promote tight ion pairs . The cation often coordinates near the N1 position (closest to the carbon substituent), potentially directing alkylation to N1 via a proximity effect, though yields are often lower without Phase Transfer Catalysts (PTC).

-

Protic Solvents (Alcohols, Water): Form hydrogen bonds with the nitrogen lone pairs. While generally avoided for alkyl halide alkylations due to nucleophilic competition, they are used in acid-catalyzed alkylations (using alcohols as electrophiles) which can alter selectivity profiles.

Visualizing the Pathway

The following diagram illustrates the divergence between N1 and N2 pathways based on transition state stabilization.

Figure 1: Mechanistic divergence in tetrazole alkylation driven by solvent-mediated ion pairing.

Solvent Selection Matrix

The following table synthesizes experimental data regarding solvent performance for the alkylation of 5-aryl tetrazoles using alkyl halides (R-X) and Carbonate bases.

| Solvent Class | Representative Solvents | Regioselectivity (N2:N1) | Reaction Rate | Recommendation |

| Polar Aprotic | DMF, DMSO, NMP | High (80:20 - 95:5) | Fast | Primary Choice. Excellent solubility of tetrazolate salts; favors thermodynamic N2 isomer. Workup requires thorough water washing. |

| Polar Aprotic (Volatile) | Acetone, Acetonitrile | Moderate (60:40 - 80:20) | Moderate | Good Alternative. Easier workup (evaporation). Selectivity is slightly lower than DMF due to lower dielectric constants. |

| Non-Polar | Toluene, Xylene | Variable (often favors N1 or mixed) | Slow | Use with PTC. Requires Phase Transfer Catalyst (e.g., TBAB) to proceed. Useful if N1 is desired or for scale-up safety. |

| Protic | Ethanol, Methanol | Poor / Mixed | Slow | Avoid. Nucleophilic competition from solvent (ether formation) and H-bonding interferes with selectivity. |

| Chlorinated | DCM, Chloroform | Low (Mixed) | Slow | Not Recommended. Poor solubility of inorganic bases ( |

Detailed Protocol: N2-Selective Alkylation

This protocol is optimized for the synthesis of 2-alkyl-5-(3-bromophenyl)tetrazole using N,N-Dimethylformamide (DMF) to maximize the N2 isomer.

Reagents & Equipment

-

Substrate: 5-(3-Bromophenyl)tetrazole (1.0 equiv)

-

Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous, powdered (1.5 equiv) -

Solvent: DMF (Anhydrous, 5 mL per mmol substrate)

-

Equipment: Round bottom flask, magnetic stirrer, oil bath (optional).

Step-by-Step Procedure

-

Preparation: Flame-dry the glassware and purge with Nitrogen (

) to remove ambient moisture. -

Dissolution: Charge the flask with 5-(3-Bromophenyl)tetrazole and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add powdered

in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.-

Note: The solution may change color (often yellowing) as the tetrazolate anion forms.

-

-

Alkylation: Add the Alkyl Halide dropwise over 5 minutes.

-

Exotherm Check: For reactive electrophiles (e.g., MeI), cool to 0°C during addition, then warm to RT.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC or HPLC.[2][3]

-

Target: Disappearance of the acidic starting material (

in Hex/EtOAc). Products usually have higher

-

-

Workup (Aqueous Extraction):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 5x reaction volume).

-

Wash with Water (3x) to remove DMF and inorganic salts.

-

Wash with Brine (1x).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: The crude residue typically contains a mixture of N2 (major) and N1 (minor). Separate via Silica Gel Column Chromatography.[2][3][4][5]

-

Eluent: Gradient of Hexanes/Ethyl Acetate (Start 95:5

End 70:30). -

Order of Elution: The N2 isomer is generally less polar and elutes first . The N1 isomer is more polar and elutes second .

-

Analytical Validation (QC)

Distinguishing N1 and N2 isomers is critical. 13C NMR is the gold standard for this assignment.

NMR Diagnostic Criteria

| Feature | N2-Isomer (Target) | N1-Isomer (Minor) |

| 13C NMR (Tetrazole C5) | Downfield (~162 - 167 ppm) | Upfield (~150 - 157 ppm) |

| 1H NMR (N-CH protons) | Generally distinct, but shifts vary by R-group. | Often appears downfield of N2, but unreliable without comparison. |

| Polarity (TLC) | Higher | Lower |

-

Why 13C? The electron density distribution in the N2-isomer results in a deshielded quaternary carbon (C5) relative to the N1-isomer. This rule is consistent across most 5-aryl tetrazoles.

Workflow Decision Tree

Figure 2: Decision tree for solvent selection and analytical validation.

Troubleshooting & Optimization

-

Low Yield?

-

Ensure the system is dry. Water quenches the alkyl halide or solvates the base too strongly.

-

Switch to Cesium Carbonate (

) . The "Cesium Effect" often improves solubility and reactivity in DMF/MeCN.

-

-

Poor Selectivity (approx. 50:50)?

-

The alkylating agent may be too small (e.g., Methyl Iodide often gives lower selectivity than Benzyl Bromide).

-

Try increasing the steric bulk of the electrophile if the synthetic route allows.

-

Switch solvent to pure Acetone ; while slower, it sometimes offers different selectivity profiles than DMF.

-

-

Inseparable Isomers?

-

If Flash Chromatography fails, try Recrystallization . N2 isomers are often more crystalline and less soluble in polar solvents than N1 isomers.

-

Use Preparative HPLC with a C18 column (Water/Acetonitrile gradient).

-

References

-

RSC Publishing. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 2022.[6]

-

BenchChem. Technical Support Center: Regioselectivity of Tetrazole Alkylation.

-

MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2021.

-

Organic Chemistry Portal. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.

-

CONICET. Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles.

Sources

Application Note: Spatiotemporal Bioorthogonal Labeling & Polymer Functionalization via Bromophenyl Tetrazole Photo-Click Chemistry (NITEC)

Executive Summary

This guide details the application of bromophenyl tetrazole derivatives in photo-inducible bioorthogonal chemistry ("Photo-Click"). Unlike standard click reactions (e.g., CuAAC) that require metal catalysts or strain-promoted reagents, tetrazoles offer a unique "fluorogenic" mechanism triggered by light.

The bromophenyl moiety is critical: it serves as a dual-function scaffold. The bromine atom allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the tetrazole to drugs, fluorophores, or polymers prior to the click reaction, while the tetrazole core remains dormant until activated by UV light (302–365 nm). Upon activation, it reacts with alkenes to form fluorescent pyrazoline adducts, enabling "turn-on" imaging with high spatiotemporal resolution.[1][2]

Mechanism of Action: The NITEC Reaction

The core chemistry relies on the Nitrile Imine-mediated Tetrazole-Ene Cycloaddition (NITEC) .[3][4][5] This reaction is self-validating because the formation of the product is accompanied by a distinct fluorescence emission that is absent in the precursors.

Chemical Pathway[6]

-

Photo-Activation: Upon irradiation (typically

= 302 nm or 365 nm), the 2,5-diaryl tetrazole undergoes a retro-electrocyclic ring opening, releasing nitrogen gas ( -

Intermediate Formation: This generates a highly reactive nitrile imine dipole.

-

Cycloaddition: The nitrile imine undergoes a rapid 1,3-dipolar cycloaddition with a dipolarophile (alkene) to form a pyrazoline cycloadduct.

Key Advantage: The starting tetrazole is generally non-fluorescent (or absorbs in the UV), while the resulting pyrazoline is highly fluorescent (emitting in the cyan-green to red range, depending on substituents). This eliminates the need for washing steps in imaging applications.[2][6][7]

Mechanism Diagram

Figure 1: The NITEC reaction pathway. UV irradiation triggers

Pre-Protocol: Functionalizing the Bromophenyl Handle

Before performing the click reaction, the bromophenyl tetrazole is often coupled to a payload.

-

Reagent: 4-(4-bromophenyl)-2-phenyl-2H-tetrazole.

-

Utility: The aryl bromide allows Suzuki coupling to boronic acid-modified drugs or peptides.

-

Standard Condition:

(5 mol%), -

Note: Ensure the tetrazole ring is stable under these coupling conditions (generally stable up to >100°C in the absence of UV light).

Protocol A: Spatiotemporal Protein Labeling (In Vitro)

This protocol describes labeling a protein modified with an alkene (e.g., an acrylamide or homoallylglycine moiety) using a bromophenyl tetrazole derivative.

Reagents & Equipment

-

Tetrazole Stock: 50 mM in DMSO (Store in dark, -20°C).

-

Protein Sample: Protein containing a genetically encoded alkene (e.g., O-allyltyrosine or via chemical modification with N-acryloxysuccinimide).

-

Buffer: PBS (pH 7.4). Avoid buffers with high nucleophilicity if possible, though NITEC is generally bioorthogonal.

-

Light Source: Handheld UV lamp (302 nm or 365 nm) or LED array. Note: 302 nm is faster but may damage proteins; 365 nm is gentler but requires longer exposure or specific tetrazole derivatives.

Step-by-Step Methodology

-

Preparation: Dilute the alkene-modified protein to 10–50

M in PBS. -

Probe Addition: Add the bromophenyl tetrazole stock to the protein solution to a final concentration of 100–500

M (10–50 equivalents).-